molecular formula C6H13NO2 B2658054 (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol CAS No. 195628-18-3

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol

Cat. No.: B2658054
CAS No.: 195628-18-3
M. Wt: 131.175
InChI Key: COQKGJIYPZVMSJ-NTSWFWBYSA-N
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Description

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its hydroxyl group attached to the third carbon and a hydroxymethyl group attached to the fourth carbon of the piperidine ring. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral reducing agents. For example, the reduction of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-one can be achieved using lithium aluminum hydride (LAH) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

    Substitution reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (3R,4R)-4-piperidone, while reduction can produce (3R,4R)-4-piperidinemethanol .

Scientific Research Applications

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to these targets, facilitating various biochemical reactions. The compound’s stereochemistry ensures selective binding, which is essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-Hydroxy-4-piperidinemethanol
  • (3S,4R)-3-Hydroxy-4-piperidinemethanol
  • (3S,4S)-3-Hydroxy-4-piperidinemethanol

Uniqueness

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block in the synthesis of enantiomerically pure compounds. Compared to its stereoisomers, this compound often exhibits higher selectivity and potency in biological applications .

Properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQKGJIYPZVMSJ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284797
Record name (3R,4R)-3-Hydroxy-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416553-81-5
Record name (3R,4R)-3-Hydroxy-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416553-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4R)-3-Hydroxy-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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